molecular formula C20H22N4O3 B2729471 N-(2,5-dimethoxybenzyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326830-53-8

N-(2,5-dimethoxybenzyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2729471
CAS RN: 1326830-53-8
M. Wt: 366.421
InChI Key: JMMCFBUZVMKEHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxybenzyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Brahmi et al. (2018) explores the synthesis of semicarbazone-triazole hybrid derivatives, including compounds related to N-(2,5-dimethoxybenzyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide. These compounds demonstrated excellent scavenging ability and potent antimicrobial activity against various microbial strains, indicating their potential as new drugs with good oral bioavailability (Brahmi et al., 2018).

Novel Synthesis Techniques

Shaw et al. (2012) disclosed a novel synthesis of a series of trisubstituted oxazoles using a tandem Ugi/Robinson-Gabriel sequence, which is relevant to the synthesis of compounds like N-(2,5-dimethoxybenzyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide (Shaw, Xu, & Hulme, 2012).

Solid-Phase Synthesis

Albericio and Bárány (2009) developed a method for solid-phase synthesis of C-terminal peptide amides under mild conditions, which could be applicable for synthesizing compounds like N-(2,5-dimethoxybenzyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide (Albericio & Bárány, 2009).

Antimicrobial Agents

Jadhav et al. (2017) synthesized a series of novel compounds derived from triazole, showing moderate to good antimicrobial activities against bacterial and fungal strains. This research supports the potential antimicrobial application of related compounds (Jadhav, Raundal, Patil, & Bobade, 2017).

Anticancer Activity

Nguyen et al. (2020) synthesized platinum(II) complexes of 1,2,4-triazole derived N-heterocyclic carbenes, demonstrating high cytotoxicity toward various human carcinoma cell lines. This suggests potential anticancer applications for triazole derivatives (Nguyen, Nguyen, & Do, 2020).

Antioxidant and α-Glucosidase Inhibitory Activities

A study by Pillai et al. (2019) focused on the synthesis, characterization, and evaluation of antioxidant and α-glucosidase inhibitory activities of Schiff bases containing 1,2,4-triazole, indicating potential therapeutic applications for related compounds (Pillai et al., 2019).

properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-1-(3,4-dimethylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-13-5-6-16(9-14(13)2)24-12-18(22-23-24)20(25)21-11-15-10-17(26-3)7-8-19(15)27-4/h5-10,12H,11H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMCFBUZVMKEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCC3=C(C=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxybenzyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.